5-chloro-N-(4-fluorophenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(4-fluorophenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-fluorophenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Incorporation of the propan-2-ylsulfanyl group: This can be done through a thiolation reaction using reagents like thiols or disulfides.
Formation of the carboxamide group: This can be achieved through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its interactions with biomolecules and its potential as a probe in biochemical assays.
Medicine
The compound could be explored for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industrial applications, it may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-fluorophenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxamide
- 5-chloro-N-(4-fluorophenyl)-2-(ethylthio)pyrimidine-4-carboxamide
- 5-chloro-N-(4-fluorophenyl)-2-(butylthio)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(4-fluorophenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C14H13ClFN3OS |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
5-chloro-N-(4-fluorophenyl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H13ClFN3OS/c1-8(2)21-14-17-7-11(15)12(19-14)13(20)18-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,18,20) |
InChI Key |
AMAGTYRXPXOUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.